(6-Aminoindan-1-yl)carbamic acid tert-butyl ester

Descripción general

Descripción

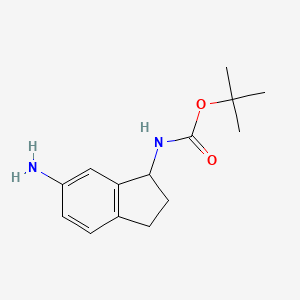

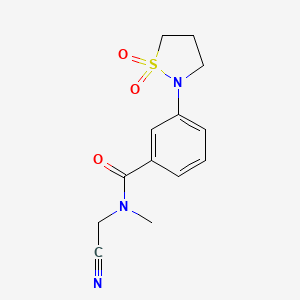

“(6-Aminoindan-1-yl)carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 . It is also known by its CAS number 371981-83-8 .

Molecular Structure Analysis

The compound has a complex structure with a covalently-bonded unit count of 1 . It has a topological polar surface area of 64.4 . The InChI code for the compound is1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-7-5-9-4-6-10(15)8-11(9)12/h4,6,8,12H,5,7,15H2,1-3H3,(H,16,17) . Physical and Chemical Properties Analysis

The compound is a white solid . It has a complexity of 311 and an XLogP3 of 2.2 . It has 3 rotatable bonds . It has 3 hydrogen bond acceptors and 2 hydrogen bond donors .Aplicaciones Científicas De Investigación

Rate-Limiting Step in Decarbamoylation

Carbamates, including those derived from carbamic acid esters like “(6-Aminoindan-1-yl)carbamic acid tert-butyl ester,” are known for their effectiveness as acetylcholinesterase (AChE) inhibitors. They have been developed as insecticides and therapeutic agents due to their ability to carbamoylate AChE, leading to a range of half-lives for the carbamoylated AChEs. This property is crucial for understanding the mechanism of action of carbamate compounds and their potential applications in developing new therapeutic agents and insecticides (Rosenberry & Cheung, 2019).

Synthetic Aminoindanes

The research on synthetic aminoindanes, including their history, chemistry, pharmacology, behavioral effects, and toxicity, provides insights into the potential applications of carbamate compounds in recreational drug markets and medical use. Initially synthesized for medical applications, such as anti-Parkinsonian drugs, these compounds have found their way into recreational use, indicating the diverse chemical applications and effects of carbamate derivatives (Pinterová, Horsley, & Páleníček, 2017).

Biodegradation and Environmental Fate

Understanding the biodegradation and environmental fate of carbamate compounds, such as ethyl tert-butyl ether (ETBE), is crucial for assessing their impact on soil and groundwater. Studies have identified microorganisms capable of degrading ETBE aerobically, highlighting the importance of evaluating the environmental behaviors and potential pollution risks associated with carbamate compounds (Thornton et al., 2020).

GABAergic Transmission in Fear Memory

The role of γ-amino-butyric acid (GABA) in fear memory, including acquisition, consolidation, reconsolidation, and extinction, points to the potential influence of carbamate compounds on neurotransmission and memory processes. This area of research could inform the development of therapeutic strategies for addressing fear-related disorders, given the involvement of GABA in modulating fear memories (Makkar, Zhang, & Cranney, 2010).

Propiedades

IUPAC Name |

tert-butyl N-(6-amino-2,3-dihydro-1H-inden-1-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-7-5-9-4-6-10(15)8-11(9)12/h4,6,8,12H,5,7,15H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHXLEGKJBLKFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=C1C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2534619.png)

![N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B2534620.png)

![1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2534621.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2534625.png)

![Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B2534630.png)

![3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2534631.png)

![4-(2-ethylbutanoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2534633.png)

![1-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2534639.png)